molecular formula C12H13NO3 B8695366 3-(8-Quinolyloxy)-1,2-propanediol CAS No. 56469-01-3

3-(8-Quinolyloxy)-1,2-propanediol

Cat. No. B8695366
Key on ui cas rn: 56469-01-3
M. Wt: 219.24 g/mol
InChI Key: RFXGIRLHEACEHX-UHFFFAOYSA-N
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Patent
US04065456

Procedure details

To 100 ml of ethanol in which 2,5 g of sodium metal had been dissolved was added 15 g of 8-hydroxyquinoline. 12 g of epichlorohydrin was then added to the resulting solution and the mixture was refluxed for 8 hours while stirring. After completion of the reaction, the precipitated material was removed by filtration, and the mother liquor was concentrated to dryness. The resulting residue was recrystallized from ethanol-water to give 16 g of 8-(2,3-dihydroxy)propoxyquinoline as colorless needle-like crystals having a melting point of 193° - 194° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[OH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2.C(C1[O:19][CH2:18]1)Cl>[Na]>[OH:3][CH:1]([CH2:18][OH:19])[CH2:2][O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2 |^1:19|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the precipitated material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
OC(COC=1C=CC=C2C=CC=NC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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